molecular formula C5H12O B8254042 (S)-2-methoxy-butane CAS No. 66610-39-7

(S)-2-methoxy-butane

Cat. No.: B8254042
CAS No.: 66610-39-7
M. Wt: 88.15 g/mol
InChI Key: FVNIMHIOIXPIQT-YFKPBYRVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-methoxy-butane can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where a secondary alcohol, such as (S)-2-butanol, reacts with a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds as follows:

(S)-2-butanol+methyl iodidesodium hydrideThis compound+sodium iodide\text{(S)-2-butanol} + \text{methyl iodide} \xrightarrow{\text{sodium hydride}} \text{this compound} + \text{sodium iodide} (S)-2-butanol+methyl iodidesodium hydride​this compound+sodium iodide

Another method involves the acid-catalyzed dehydration of (S)-2-butanol with methanol. This reaction typically requires a strong acid catalyst like sulfuric acid and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methoxy-butane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions are less common for ethers, but under specific conditions, this compound can be reduced to its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or hydrobromic acid for halogenation.

Major Products Formed

    Oxidation: (S)-2-butanone or (S)-2-butanal.

    Reduction: (S)-2-butanol.

    Substitution: (S)-2-chlorobutane or (S)-2-bromobutane.

Scientific Research Applications

(S)-2-methoxy-butane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ethers.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of chiral drugs.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-methoxy-butane in chemical reactions typically involves the cleavage of the ether bond. In biological systems, enzymes such as cytochrome P450 can catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can interact with cellular components. The specific molecular targets and pathways involved depend on the type of reaction and the conditions under which it occurs.

Comparison with Similar Compounds

(S)-2-methoxy-butane can be compared with other similar compounds such as:

    ®-2-methoxy-butane: The enantiomer of this compound, which has different optical activity and potentially different biological activity.

    (S)-2-ethoxy-butane: A similar ether with an ethoxy group instead of a methoxy group, which may have different reactivity and applications.

    (S)-2-methoxy-propane: A smaller ether with a similar structure but different physical and chemical properties.

The uniqueness of this compound lies in its specific chiral configuration, which can lead to different interactions in chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-2-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNIMHIOIXPIQT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020612
Record name (S)-2-Methoxy-butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66610-39-7
Record name (S)-2-Methoxy-butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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